molecular formula C15H23FN2O5S B2709424 N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]-4-fluorobenzamide CAS No. 899967-73-8

N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]-4-fluorobenzamide

Cat. No.: B2709424
CAS No.: 899967-73-8
M. Wt: 362.42
InChI Key: XJCPFHVJYUYAOD-UHFFFAOYSA-N
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Description

N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]-4-fluorobenzamide is a chemical compound with the molecular formula C15H23FN2O5S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzoic acid with 2-aminoethanol to form an amide intermediate. This intermediate is then reacted with bis(2-methoxyethyl)amine and a sulfonyl chloride derivative to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]-4-fluorobenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2O5S/c1-22-10-8-18(9-11-23-2)24(20,21)12-7-17-15(19)13-3-5-14(16)6-4-13/h3-6H,7-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCPFHVJYUYAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)CCNC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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